DW-1350
Overview
Description
“N-Hydroxy-4-(5-(4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxy)pentoxy)benzamidine” is a chemical compound that has been mentioned in various patents . It is often referred to as a 2 methansulfonic acid salt . The compound is noted for its excellent bioavailability .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Scientific Research Applications
Platelet Aggregation Inhibition
- Application: A derivative synthesized from N-hydroxy-2-isopropoxy benzamidine exhibited notable platelet aggregation inhibition, impacting human platelet aggregation induced by thromboxane derivative U44,619 and adenosine diphosphate. This highlights its potential role in cardiovascular research and therapy. The structure-activity relationship study emphasized the increasing potency with larger alicyclic rings, pointing towards its application in designing potent anti-platelet agents (Chern, Chen, & Kan, 2005).
Antifungal Activity
- Application: Compounds synthesized from a derivative of N-hydroxy-2-isopropoxy benzamidine were tested for antifungal activity. These compounds demonstrated significant efficacy against various fungal strains, indicating their utility in antifungal drug research and development (Narayana et al., 2004).
Glucokinase Activation
- Application: Novel N-thiazolyl benzamides, derivatives of N-hydroxy-2-isopropoxy benzamidine, were identified as glucokinase activators. This has implications for diabetes treatment, as they exhibited a glucose-lowering effect in rat models. Such compounds could be pivotal in developing new treatments for diabetes (Iino et al., 2009).
Polymer Science Applications
- Application: Derivatives of N-hydroxy-2-isopropoxy benzamidine were used in creating pH-sensitive polymeric materials. This application is significant in the development of smart materials that can respond to environmental changes, such as pH, which is crucial in various technological and biomedical fields (Fleischmann et al., 2012).
Antibacterial and Antifungal Agents
- Application: A series of derivatives synthesized from 4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, a related compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This underlines its potential in the development of new antimicrobial agents (Bikobo et al., 2017).
Anticancer Activity
- Application: Several substituted N-thiazolyl benzamides, structurally related to N-hydroxy-2-isopropoxy benzamidine, were synthesized and demonstrated notable anticancer activity against various cancer cell lines. This indicates their potential use in cancer treatment and the development of new anticancer drugs (Ravinaik et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-hydroxy-4-[5-[4-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)phenoxy]pentoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-17(2)24-23(27-18(3)32-24)19-7-11-21(12-8-19)30-15-5-4-6-16-31-22-13-9-20(10-14-22)25(26)28-29/h7-14,17,29H,4-6,15-16H2,1-3H3,(H2,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVNCOKDAGOAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C(C)C)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491577-61-8 | |
Record name | DW-1350 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491577618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DW-1350 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CD2Z2GGYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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